molecular formula C15H12O2 B15144328 trans-Chalcone oxide-d10

trans-Chalcone oxide-d10

Cat. No.: B15144328
M. Wt: 234.31 g/mol
InChI Key: UQGMJZQVDNZRKT-GISXGESHSA-N
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Description

trans-Chalcone oxide-d10: is a deuterated derivative of trans-Chalcone oxide, a compound belonging to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . The deuterated form, this compound, is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing chalcones, including trans-Chalcone oxide-d10, is the Claisen-Schmidt condensation. This reaction involves the condensation of equimolar quantities of aryl methyl ketone and aryl aldehyde in the presence of an alcoholic alkali . The reaction typically occurs in polar solvents at temperatures ranging from 50 to 100°C for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of deuterated solvents and reagents is crucial in the production of deuterated compounds like this compound.

Chemical Reactions Analysis

Types of Reactions: trans-Chalcone oxide-d10 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into corresponding alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products: The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H12O2

Molecular Weight

234.31 g/mol

IUPAC Name

(2,3,4,5,6-pentadeuteriophenyl)-[(2R,3S)-3-(2,3,4,5,6-pentadeuteriophenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

UQGMJZQVDNZRKT-GISXGESHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2[C@@H](O2)C(=O)C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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